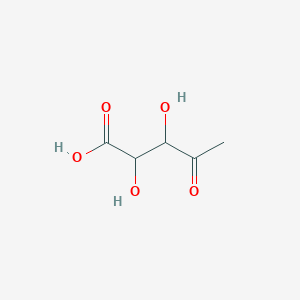

2,3-Dihydroxy-4-oxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-2(6)3(7)4(8)5(9)10/h3-4,7-8H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGNQJMIIPXNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958607 | |

| Record name | 5-Deoxypent-4-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37520-06-2 | |

| Record name | 1,2-Dihydroxy-4-ketovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037520062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Deoxypent-4-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways Involving 2,3 Dihydroxy 4 Oxopentanoic Acid

Precursor Compounds and Biotransformation Routes

The carbon skeleton of 2,3-dihydroxy-4-oxopentanoic acid is assembled from smaller, common metabolic intermediates. These precursors are typically derived from the breakdown of sugars, and their condensation is catalyzed by specific classes of enzymes.

The biosynthesis of many essential molecules, including nucleotides and certain amino acids, relies on precursors generated from the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov This pathway converts glucose-6-phosphate into pentose sugars, such as ribose-5-phosphate, and is a primary source of NADPH for reductive biosynthesis. sigmaaldrich.com The non-oxidative phase of the PPP is particularly important as it allows for the interconversion of 3-, 4-, 5-, 6-, and 7-carbon sugars. nih.gov It is through these interconversions that the necessary carbon backbones for compounds like this compound are likely generated. For instance, the glycolytic intermediate glyceraldehyde-3-phosphate, which is in equilibrium with the PPP, can serve as a precursor to the glycolaldehyde (B1209225) portion of the target molecule.

A key reaction in the formation of this compound is the aldol (B89426) condensation of pyruvate (B1213749) and glycolaldehyde. This reaction is catalyzed by a class of enzymes known as aldolases. Pyruvate aldolases, specifically, mediate the reversible carbon-carbon bond formation between pyruvate and an aldehyde, yielding a 4-hydroxy-2-keto acid. This enzymatic strategy is a cornerstone of biocatalysis for creating asymmetric compounds with high selectivity. While the specific aldolase (B8822740) for this exact condensation is not extensively characterized, the mechanism is analogous to other well-studied pyruvate aldolase reactions.

Table 1: Aldolase-Catalyzed Condensation

| Donor Substrate | Acceptor Substrate | Enzyme Class | Product |

|---|

Catabolic Routes and Degradation Mechanisms of Related Structures

The carbon skeletons of amino acids, after removal of the amino group, are catabolized through various pathways. libretexts.org The resulting α-keto acids are key intermediates that can be further degraded. lumenlearning.compearson.com

Oxidative Degradation and Carbon Chain Cleavage Pathways

The catabolism of α-keto acids, such as those derived from branched-chain amino acids, typically begins with oxidative decarboxylation. nih.gov This reaction is carried out by large, multi-enzyme complexes like the branched-chain α-keto acid dehydrogenase complex. nih.govnih.gov This complex utilizes cofactors such as thiamine (B1217682) pyrophosphate (TPP), lipoic acid, FAD, and NAD+ to convert the α-keto acid into its corresponding acyl-CoA derivative, with the release of carbon dioxide. nih.gov For example, 2-oxobutanoate (B1229078) is degraded to propionyl-CoA. nih.govnih.gov These acyl-CoA products can then enter other metabolic routes, such as the citric acid cycle, for energy production or be used in biosynthetic pathways. lumenlearning.comlibretexts.org

Decarboxylation Processes Under Specific Conditions

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org The decarboxylation of α-keto acids is a fundamental process in metabolism. wikipedia.orgacs.org This can occur enzymatically, as seen in the action of dehydrogenase complexes which couple decarboxylation to the generation of NADH. nih.gov Non-enzymatic decarboxylation of α-keto acids can also occur under certain conditions, such as in the presence of heat or acid. stackexchange.comacs.org Some microorganisms can decarboxylate α-keto acids to produce aldehydes, which contribute to the aroma and flavor of fermented foods. nih.gov The stability of the α-keto acid and the specific reaction conditions influence the rate and products of decarboxylation. nih.govasm.org

Data Tables

Table 1: Key Enzymes and Reactions

| Enzyme | EC Number | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|---|

| Ketol-acid reductoisomerase | 1.1.1.86 | (S)-2-aceto-2-hydroxybutanoate | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | Isoleucine Biosynthesis |

| (S)-2-acetolactate | (2R)-2,3-dihydroxy-3-methylbutanoate | Valine Biosynthesis | ||

| Dihydroxy-acid dehydratase | 4.2.1.9 | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | (S)-3-methyl-2-oxopentanoate | Isoleucine Biosynthesis |

Dioxygenase-Catalyzed Cleavages of Analogues

While the direct enzymatic cleavage of this compound is not extensively documented, the study of dioxygenase-catalyzed cleavage of its structural analogues provides significant insight into potential metabolic transformations. Dioxygenases are a class of enzymes that incorporate both atoms of molecular oxygen into a substrate and are pivotal in the degradation of aromatic and other compounds. wikipedia.orgebi.ac.uk These enzymes are broadly categorized into intradiol and extradiol dioxygenases, based on the position of ring cleavage relative to the hydroxyl groups of a catecholic substrate. pnas.orgwikipedia.org

Intradiol Dioxygenases: These enzymes cleave the aromatic ring between the two hydroxyl groups. A prominent example is catechol 1,2-dioxygenase, which utilizes a non-heme Fe(III) cofactor to catalyze the cleavage of catechol to cis,cis-muconic acid. wikipedia.orgnih.gov Various bacterial species utilize this enzyme in the final steps of degrading aromatic compounds. wikipedia.org The substrate specificity of intradiol dioxygenases can be quite narrow, as seen with some enzymes that preferentially cleave specific substituted catechols. desy.denih.gov

Extradiol Dioxygenases: In contrast, extradiol dioxygenases cleave the bond adjacent to the vicinal hydroxyl groups. oup.comnih.gov These enzymes typically contain a non-heme Fe(II) center in their active site. nih.govnih.gov An example is 2,3-dihydroxyphenylpropionate 1,2-dioxygenase from Escherichia coli, which catalyzes the meta-cleavage of its primary substrate. nih.gov This enzyme also exhibits activity towards other catecholic analogues like 3-methylcatechol (B131232) and catechol, albeit with lower catalytic efficiency. nih.gov The mechanism of extradiol dioxygenases is thought to involve the binding of both the catecholic substrate and molecular oxygen to the ferrous center, leading to the activation of oxygen for the ring-cleavage reaction. nih.govnih.govresearchgate.net

The study of these enzymatic cleavages of analogous compounds is crucial for understanding the potential metabolic fate of complex molecules like this compound, should it be processed by similar enzymatic systems in biological environments.

Interactive Data Table: Dioxygenase-Catalyzed Cleavage of Selected Analogues

| Enzyme | Substrate Analogue | Cleavage Type | Product(s) | Organism Source |

| Catechol 1,2-dioxygenase | Catechol | Intradiol | cis,cis-muconic acid wikipedia.org | Pseudomonas sp. wikipedia.org |

| Catechol 2,3-dioxygenase | Catechol | Extradiol | 2-hydroxymuconic semialdehyde wikipedia.org | Pseudomonas putida wikipedia.org |

| 2,3-Dihydroxyphenylpropionate 1,2-dioxygenase | 2,3-Dihydroxyphenylpropionate | Extradiol (meta-cleavage) nih.gov | Not specified in provided text | Escherichia coli nih.gov |

| 2,3-Dihydroxyphenylpropionate 1,2-dioxygenase | 3-Methylcatechol | Extradiol (meta-cleavage) nih.gov | Not specified in provided text | Escherichia coli nih.gov |

| Biphenyl-2,3-diol 1,2-dioxygenase | Biphenyl-2,3-diol | Intradiol | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate wikipedia.org | Mycobacterium tuberculosis wikipedia.org |

| 3-Chlorocatechol 1,2-dioxygenase | 3-Chlorocatechol | Intradiol | Not specified in provided text | Rhodococcus opacus |

| 2,3-Dihydroxybiphenyl 1,2-dioxygenase | 3-Chlorocatechol | Extradiol | 2-pyrone-6-carboxylic acid, 2-hydroxymuconic acid nih.gov | Burkholderia sp. nih.gov |

Enzymology and Mechanistic Studies of Enzymes Interacting with 2,3 Dihydroxy 4 Oxopentanoic Acid

Characterization of Enzyme Classes Involved in 2,3-Dihydroxy-4-oxopentanoic Acid Transformations

The conversion of this compound is accomplished by several major enzyme classes, each with distinct catalytic strategies. These enzymes modulate the structure and function of the molecule by targeting its hydroxyl, keto, and carboxyl functional groups, as well as its carbon skeleton.

Reductases and Their Stereoselectivity

Reductases, a subclass of oxidoreductases, catalyze the reduction of the C4-keto group of this compound to a secondary alcohol, yielding a 2,3,4-trihydroxypentanoic acid. These reactions are typically dependent on cofactors such as NADPH or NADH as a source of hydride. ebi.ac.ukmdpi.com A key feature of these enzymatic reductions is their high stereoselectivity, producing specific stereoisomers of the product.

An example of a related enzyme is ketol-acid reductoisomerase (KARI, EC 1.1.1.86), which is involved in the biosynthesis of branched-chain amino acids. ebi.ac.uk KARI catalyzes both an alkyl migration and a subsequent NADPH-dependent reduction of a 2-keto group. ebi.ac.uk The reduction mechanism involves the transfer of a hydride ion from NADPH to the carbonyl carbon, followed by protonation of the carbonyl oxygen by a general acid in the active site. ebi.ac.uk The stereochemical outcome is dictated by the precise positioning of the substrate and the NADPH cofactor within the enzyme's active site. Similarly, D-lactate dehydrogenase (D-LDH) is used in biocatalysis for the stereoselective reduction of α-keto acids to α-hydroxy acids, highlighting the ability of these enzymes to control chirality. mdpi.com

Pyridoxal 5′-Phosphate (PLP)-Dependent Aminotransferases: Reaction Mechanisms

Pyridoxal 5′-phosphate (PLP)-dependent aminotransferases (transaminases, EC 2.6.1.-) are capable of converting this compound into an amino acid derivative by replacing the C4-keto group with an amino group. nih.gov These enzymes are ubiquitous in nitrogen metabolism and catalyze reversible transamination reactions between an amino donor and a keto acid acceptor. nih.gov

The reaction proceeds via a "ping-pong bi-bi" kinetic mechanism involving two half-reactions. nih.gov

First Half-Reaction : The PLP cofactor, covalently bound to a lysine (B10760008) residue in the active site (internal aldimine), reacts with an amino acid substrate. This forms an external aldimine, which then rearranges to a quinonoid intermediate. Hydrolysis releases a keto acid product and leaves the amino group on the cofactor, forming pyridoxamine-5'-phosphate (PMP). nih.gov

Second Half-Reaction : The keto acid substrate (in this case, this compound) enters the active site and reacts with PMP. The process is reversed, with the PMP donating its amino group to the keto acid, generating a new amino acid product and regenerating the PLP-lysine internal aldimine for the next catalytic cycle. nih.gov

The substrate specificity of aminotransferases is highly variable and determined by the architecture of the active site. mdpi.com While enzymes like aspartate aminotransferase show high specificity for acidic substrates, others have broader specificity, accepting branched-chain or aromatic keto acids. frontiersin.orgnih.gov Directed evolution has been used to alter the substrate specificity of aspartate aminotransferase, increasing its efficiency for β-branched amino acids by over 100,000-fold. nih.gov

Aldolases in Carbon-Carbon Bond Formation for Derivatives

Aldolases, classified as lyases, catalyze reversible aldol (B89426) addition and cleavage reactions, forming or breaking carbon-carbon bonds. In the context of this compound, aldolases would primarily act in the reverse (cleavage) direction, breaking the C-C bond between C3 and C4. A highly relevant example is the 4-carboxy-4-hydroxy-2-oxoadipate (CHA) aldolase (B8822740) (EC 4.1.3.17), which is involved in the degradation of aromatic compounds. nih.govebi.ac.uk

This enzyme catalyzes the cleavage of 2-keto-4-hydroxy acids. nih.govresearchgate.net The mechanism for these Class II aldolases is dependent on a divalent metal ion, typically Mg²⁺ or Mn²⁺, within the active site. nih.govuniprot.org The proposed mechanism for HMG/CHA aldolase involves:

Coordination of the substrate's keto and carboxylate groups to the Mg²⁺ ion. nih.govresearchgate.net

Base-catalyzed abstraction of the C4-hydroxyl proton.

Cleavage of the C3-C4 bond, forming an enolate intermediate that is stabilized by the metal ion. nih.gov

Protonation of the enolate to release the first product (e.g., pyruvate).

Release of the second product (e.g., oxaloacetate). uniprot.org

The substrate specificity of HMG/CHA aldolase from Pseudomonas putida is highest for 2-keto-4-hydroxy acids that possess a carboxylate group at the C4 position. nih.govresearchgate.net

Table 1: Substrate Activity of HMG/CHA Aldolase from Sphingobium sp. (Data sourced from UniProt uniprot.org)

| Substrate | Reaction | Enzyme Commission (EC) Number |

|---|---|---|

| 4-hydroxy-4-methyl-2-oxoglutarate | 4-hydroxy-4-methyl-2-oxoglutarate <=> 2 pyruvate (B1213749) | 4.1.3.17 |

| 4-carboxy-4-hydroxy-2-oxoadipate | 4-carboxy-4-hydroxy-2-oxoadipate <=> oxaloacetate + pyruvate | 4.1.3.17 |

| Oxaloacetate | oxaloacetate + H⁺ <=> pyruvate + CO₂ | 4.1.1.112 |

Dehydrogenases in Oxidation/Reduction Cycles

Dehydrogenases, another class of oxidoreductases, catalyze the reversible oxidation of the hydroxyl groups at C2 and C3 of this compound to keto groups, or the reduction of the C4-keto group. These enzymes use cofactors like NAD⁺/NADH or FAD/FADH₂ to accept or donate electrons. nih.gov

The α-keto acid dehydrogenase complexes (KDHc) are large, multi-enzyme assemblies that catalyze the oxidative decarboxylation of α-keto acids. nih.gov For instance, the glutamate (B1630785) dehydrogenase reaction produces α-ketoglutarate, which is then metabolized by the α-ketoglutarate dehydrogenase complex. nih.gov This highlights a potential fate for related keto acids. The catalytic cycle involves the E1 (decarboxylase), E2 (transacetylase), and E3 (dihydrolipoamide dehydrogenase) components, ultimately producing an acyl-CoA and NADH. nih.gov

The activity of dehydrogenases can be highly sensitive to the substrate's structure. Studies on 3-ketosteroid-Δ1-dehydrogenases show that substituents on the steroid core can dramatically reduce or abolish enzyme activity due to steric hindrance or altered electronic properties. nih.gov This principle would apply to dehydrogenases acting on this compound, where the size and nature of groups at various positions would influence binding and turnover.

Dioxygenases and Oxidative Cleavage Mechanisms

Dioxygenases catalyze the incorporation of both atoms of molecular oxygen (O₂) into a substrate. While many dioxygenases act on aromatic rings, others can perform oxidative cleavage of aliphatic C-C bonds. nih.gov An iron(II)-based complex has been shown to oxidatively cleave the aliphatic C-C bond of α-hydroxy ketones, a reaction that bears similarity to the lyase activity of the heme enzyme cytochrome P450 17A1. nih.gov This suggests a possible mechanism for the cleavage of the C-C bonds within this compound.

Another potential reaction is the oxidative cleavage of α-keto acids, which can be facilitated by superoxide. nih.gov While ozonolysis is a chemical method for cleaving C=C bonds, enzymatic processes achieve similar transformations under physiological conditions. youtube.comyoutube.com For saturated molecules like this compound, cleavage would likely target the bonds adjacent to the carbonyl or hydroxyl groups, potentially initiated by a dioxygenase to install hydroxyl groups or activate existing ones, making the C-C bond more labile. For example, 3,4-dihydroxyphenylacetate 2,3-dioxygenase from Bacillus brevis contains a manganese(II) center and catalyzes the extradiol cleavage of catechols, demonstrating a non-iron-dependent oxygenase mechanism.

Molecular Basis of Enzyme-Substrate Recognition

The ability of an enzyme to specifically recognize and bind this compound is determined by the three-dimensional architecture of its active site. This recognition is a highly specific process governed by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and coordination with metal ions.

Metal Ion Coordination: In enzymes like HMG/CHA aldolase, a magnesium ion plays a critical role in substrate binding and catalysis. nih.gov The crystal structure of the enzyme from P. putida shows the Mg²⁺ ion coordinated by an aspartate residue (Asp-124) and three water molecules, which are themselves positioned by another aspartate (Asp-102) and a glutamate (Glu-199) from an adjacent subunit. nih.govresearchgate.net The substrate, pyruvate, binds directly to this magnesium ion through both its carboxylate and keto oxygen atoms, ensuring precise orientation for catalysis. nih.govresearchgate.net

Hydrogen Bonding and Electrostatic Interactions: Specific amino acid side chains form crucial hydrogen bonds with the substrate. In HMG/CHA aldolase, the guanidinium (B1211019) group of an essential arginine residue (Arg-123) forms hydrogen bonds with the carbonyl oxygen of the substrate, further stabilizing the enzyme-substrate complex. nih.govresearchgate.net In aminotransferases, conserved arginine residues are also often key to binding the carboxylate group of the keto acid substrate. mdpi.com

Substrate Binding Site Architecture and Key Residues (e.g., Arg58, His54)

There is currently no specific information in the scientific literature identifying enzymes that bind this compound and detailing their substrate binding site architecture, including the roles of specific residues such as Arginine 58 and Histidine 54.

In a broader context, the architecture of enzyme active sites is crucial for substrate recognition and catalysis. wikipedia.org For enzymes acting on keto acids, the binding pocket is often tailored to accommodate the carboxyl and keto groups, as well as the aliphatic side chain. rsc.org Key residues, often charged or polar amino acids like arginine and histidine, play vital roles in orienting the substrate and participating in catalysis. For example, arginine residues are known to interact with carboxylate groups through salt bridges, while histidine, with its imidazole (B134444) side chain, can act as a proton donor or acceptor in catalytic triads. nih.govwikipedia.orglibretexts.org However, without specific studies on enzymes for this compound, the involvement of residues at positions like 58 and 54 remains speculative.

Mechanistic Intermediates in Catalytic Cycles

Detailed mechanistic pathways and the characterization of specific intermediates in the catalytic cycle of enzymes transforming this compound have not been documented.

Generally, enzymatic reactions involving keto acids can proceed through various mechanisms, such as aldol cleavage or addition, decarboxylation, or oxidation-reduction. nih.govnih.govebi.ac.uk These reactions often involve the formation of transient intermediates, such as enolates stabilized by metal ions or covalent Schiff base intermediates with lysine residues. youtube.comyoutube.comyoutube.com The specific nature of any intermediates in the transformation of this compound would depend on the type of reaction being catalyzed, which first requires the identification of the specific enzyme(s) involved.

Rational Enzyme Design and Engineering for this compound Transformations

There are no published studies on the rational design or engineering of enzymes specifically for transformations involving this compound.

Rational enzyme design is a powerful strategy to create novel biocatalysts or improve the properties of existing ones. nih.gov This approach relies on a detailed understanding of the enzyme's structure-function relationship. Techniques like site-directed mutagenesis are used to modify key residues within the active site to alter substrate specificity, enhance catalytic activity, or improve stability. nih.gov The engineering of oxidoreductases and other enzymes for various applications is a vibrant area of research. researchgate.netresearchgate.net Once enzymes that naturally act on or near this compound are identified, rational design principles could be applied to tailor them for specific synthetic purposes.

Synthetic Approaches to 2,3 Dihydroxy 4 Oxopentanoic Acid and Its Research Analogues

Biocatalytic and Chemoenzymatic Synthesis Strategies

Enzyme Cascade Reactions for Stereocontrolled Product Formation

Enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot, offer an elegant and efficient method for the stereocontrolled synthesis of complex molecules like 2,3-dihydroxy-4-oxopentanoic acid. These biocatalytic approaches are valued for their high selectivity and environmentally benign reaction conditions.

One potential enzymatic cascade for the synthesis of α-ketoacids involves a two-step process. nih.gov The first step utilizes a P450 monooxygenase for the regio- and enantioselective formation of α-hydroxyacids from fatty acids. nih.gov This is followed by the oxidation of the resulting hydroxyacid intermediate to the corresponding α-ketoacid by an α-hydroxyacid oxidase. nih.gov A key advantage of this system is the internal recycling of hydrogen peroxide, a necessary cofactor for the P450 monooxygenase, which is regenerated by the oxidase. nih.gov This cascade has been successfully applied to a range of fatty acids and scaled up for the production of 2-oxooctanoic acid with a 91% isolated yield. nih.gov

Another powerful approach combines the activities of transaminases and transketolases. Transaminases are capable of transferring an amino group from a donor to a ketone or aldehyde, creating a new chiral amine. researchgate.net Transketolases, in turn, catalyze the formation of carbon-carbon bonds, which is crucial for building the carbon skeleton of the target molecule. researchgate.net By coupling these two enzymatic activities, it is possible to construct complex chiral molecules with multiple stereocenters in a highly controlled manner. researchgate.net

Furthermore, thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) are instrumental in the synthesis of enantiomerically enriched α-hydroxy ketones through the umpolung carboligation of aldehydes. nih.gov This method allows for the formation of optically pure α-hydroxy ketones from inexpensive starting materials. nih.gov The use of recombinant whole cells overexpressing these lyases in biphasic media has achieved high productivities (80-100 g/L) with excellent enantiomeric excesses (>99%). nih.gov

The synthesis of chiral amino alcohols, which share structural similarities with this compound, has been achieved through an enzymatic cascade involving a dioxygenase and a decarboxylase. youtube.com This method starts with a natural amino acid like L-lysine and utilizes a dioxygenase for diastereoselective C-H oxidation, followed by the cleavage of the carboxylic acid moiety by a decarboxylase to yield the chiral amino alcohol. youtube.com

The following table summarizes key enzymes and their roles in cascade reactions relevant to the synthesis of α-hydroxy-β-keto acids and their analogues.

| Enzyme Class | Function in Cascade | Example Application |

| P450 Monooxygenase | Regio- and enantioselective hydroxylation | Formation of α-hydroxyacids from fatty acids nih.gov |

| α-Hydroxyacid Oxidase | Oxidation of α-hydroxyacids to α-ketoacids | Conversion of α-hydroxyacids to α-ketoacids nih.gov |

| Transaminase | Asymmetric amination of ketones/aldehydes | Synthesis of chiral amines and amino acids researchgate.net |

| Transketolase | Carbon-carbon bond formation | Building complex carbon skeletons researchgate.net |

| ThDP-dependent Lyase | Umpolung carboligation of aldehydes | Synthesis of enantiopure α-hydroxy ketones nih.gov |

| Dioxygenase | Diastereoselective C-H oxidation | Synthesis of chiral amino alcohols from amino acids youtube.com |

Challenges in Synthetic Development and Scale-Up

Despite the promise of enzymatic and chemoenzymatic methods, the synthetic development and scale-up of complex molecules like this compound are fraught with challenges. These include controlling stereochemistry, minimizing side reactions, and optimizing reaction conditions for high yield and purity.

Minimizing Racemization during Synthesis

A significant challenge in the synthesis of chiral molecules, particularly those containing amino acid-like structures, is the potential for racemization at the α-carbon. The activation of the carboxylic acid group during peptide bond formation or other coupling reactions can lead to the formation of a racemizable intermediate, such as an oxazolone (B7731731). This can result in a loss of stereochemical integrity and the formation of a mixture of diastereomers, which are often difficult to separate.

The choice of coupling reagent has a significant impact on the extent of racemization. Some reagents are more prone to inducing racemization than others. To mitigate this, racemization inhibitors or additives are often employed. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be added to the reaction mixture to suppress the formation of the oxazolone intermediate and thereby minimize racemization.

In the context of α-hydroxy acids, racemization can also occur under basic or acidic conditions. Base-catalyzed racemization of mandelic acid, for instance, has been shown to be faster than the acid-catalyzed reaction. ru.nl Therefore, careful control of pH is crucial throughout the synthesis and purification process.

The following table outlines common factors contributing to racemization and strategies to minimize it.

| Factor Contributing to Racemization | Strategy for Minimization |

| Activation of carboxylic acid | Use of coupling reagents with low racemization potential |

| Formation of oxazolone intermediate | Addition of racemization inhibitors (e.g., HOBt, Oxyma) |

| Basic or acidic reaction conditions | Careful control of pH throughout the process |

Strategies for Yield and Purity Enhancement

Maximizing the yield and purity of the final product is a primary goal in any synthetic endeavor. This is particularly critical in the synthesis of fine chemicals and pharmaceuticals, where stringent purity requirements are in place. azom.com Several strategies can be employed to enhance both yield and purity.

A thorough understanding of the reaction kinetics is fundamental. azom.com By optimizing parameters such as temperature, pressure, and reactant concentrations, the rate of the desired reaction can be maximized while minimizing the formation of byproducts. azom.com The quality of the starting materials is also paramount; using high-purity reagents can significantly reduce the formation of impurities that may be difficult to remove later. azom.com

Efficient purification methods are essential for obtaining a high-purity product. Techniques such as crystallization, chromatography, and the use of specialized equipment like filter dryers can be employed to effectively remove impurities and isolate the desired compound. azom.com Agitated Nutsche Filter Dryers (ANFDs), for example, allow for the efficient separation of solids from liquids and effective drying of the product, leading to high purity and recovery. azom.com

The table below summarizes key strategies for improving the yield and purity of synthetic products.

| Strategy | Description |

| Reaction Optimization | Fine-tuning of reaction parameters (temperature, pressure, concentration) to maximize product formation and minimize byproducts. azom.com |

| High-Quality Starting Materials | Using pure reagents to prevent the introduction of impurities. azom.com |

| Advanced Purification Techniques | Employing methods like crystallization, chromatography, and filter dryers for efficient removal of impurities. azom.com |

| Chemoenzymatic Synthesis | Combining the selectivity of enzymes with the versatility of chemical reactions to streamline synthesis and improve efficiency. mdpi.com |

| Dynamic Kinetic Resolution | A chemoenzymatic method to convert a racemate into a single enantiomer, thereby increasing the theoretical maximum yield to 100%. nih.govmdpi.com |

Analytical Methodologies for the Detection and Quantification of 2,3 Dihydroxy 4 Oxopentanoic Acid in Scientific Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of 2,3-dihydroxy-4-oxopentanoic acid, enabling its separation from complex matrices and subsequent detection. Gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and semi-volatile organic compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.

To enhance volatility and thermal stability, this compound is often subjected to a derivatization process prior to GC-MS analysis. A common and effective method is trimethylsilylation, which involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov

A frequently used reagent for this purpose is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). nih.gov BSTFA is a potent silylating agent, and the addition of TMCS as a catalyst significantly enhances its reactivity, ensuring a more complete derivatization, especially for compounds with multiple functional groups like this compound. nih.gov

A general derivatization protocol involves the following steps:

An aqueous sample containing the analyte is evaporated to dryness.

The dried residue is reconstituted in a suitable solvent.

An excess of the BSTFA-TMCS reagent is added to the sample.

The reaction mixture is heated to facilitate the derivatization process.

The resulting TMS-derivatized this compound is then amenable to analysis by GC-MS.

Following separation by gas chromatography, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its subsequent fragmentation generate a characteristic mass spectrum that allows for unequivocal identification and quantification.

The mass spectrum of the trimethylsilylated derivative of this compound exhibits several key fragment ions. researchgate.net These fragments arise from specific cleavages within the derivatized molecule. While the full, detailed mass spectrum and the specific fragmentation pathways leading to every ion are proprietary to the research that produced them, the existence of such a spectrum confirms its utility in identifying this compound. researchgate.net The analysis of these characteristic ions allows for the development of selected ion monitoring (SIM) methods, which enhance the sensitivity and selectivity of the quantification of this compound in complex environmental samples.

| Characteristic Ion (m/z) | Potential Fragment |

| 277 | [M-CH3-C(O)CH3]+ |

| 349 | [M-CH3]+ |

| 321 | [M-C(O)OTMS]+ |

| 364 | [M]+ (Molecular Ion) |

High-Performance Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry (HPLC-ESI-TOF/MS) for Kinetic Studies

High-performance liquid chromatography (HPLC) coupled with electrospray ionization-time-of-flight mass spectrometry (ESI-TOF/MS) is another powerful technique for the analysis of polar organic compounds like this compound, particularly in the context of kinetic studies of secondary organic aerosol formation. researchgate.netcopernicus.org This method is well-suited for analyzing compounds directly from aqueous solutions without the need for derivatization.

The high resolution and mass accuracy of TOF-MS allow for the precise determination of the elemental composition of the detected ions, which is invaluable for identifying unknown compounds and for tracking the transformation of reactants into products over time. researchgate.net In kinetic studies, HPLC-ESI-TOF/MS can be used to monitor the concentration of this compound as it is formed from the atmospheric oxidation of precursors, providing crucial data for understanding the rates and mechanisms of these reactions. copernicus.org

Spectroscopic and Advanced Characterization Approaches

In addition to chromatographic techniques, spectroscopic methods play a vital role in the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical shifts, which are indicative of the electronic environment. Similarly, ¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the ketone and the carboxylic acid, as well as the carbons bearing the hydroxyl groups.

While specific, publicly available NMR spectra for this compound are not readily found in the literature, the general principles of NMR spectroscopy for polyhydroxy carboxylic acids are well-established. nih.gov Such analyses would be crucial for confirming the structure of synthesized standards and for assessing the purity of isolated samples.

Optical Rotation and Thin-Layer Chromatography for Stereochemical Analysis

The stereochemistry of this compound is a critical aspect of its chemical identity, influencing its biological and chemical behavior. Determining the specific arrangement of its chiral centers is essential for a complete understanding of its properties and interactions.

Optical Rotation:

Optical rotation is a fundamental technique used to distinguish between enantiomers of a chiral compound. wikipedia.org It measures the rotation of plane-polarized light as it passes through a solution containing the compound. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. For instance, dextrorotatory compounds rotate light clockwise (indicated by a positive value), while levorotatory compounds rotate it counterclockwise (indicated by a negative value). wikipedia.org

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique widely used for the separation and identification of compounds. umich.eduresearchgate.net In the context of stereochemical analysis, chiral TLC plates, which have a chiral stationary phase, can be employed to separate enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different migration distances on the plate, allowing for their separation and identification.

TLC is also a valuable tool for monitoring the progress of chemical reactions and for the qualitative analysis of mixtures. umich.eduresearchgate.net For the analysis of organic acids like this compound, specific solvent systems and visualization agents are utilized. core.ac.uknih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property that aids in identification. chemcoplus.co.jp For complex mixtures, two-dimensional TLC, using two different solvent systems in perpendicular directions, can provide enhanced separation. chemcoplus.co.jp

While direct applications of TLC for the stereochemical analysis of this compound are not detailed in the search results, the technique's utility in separating and identifying organic acids suggests its potential in conjunction with other methods for a comprehensive analysis. core.ac.uknih.gov

Research Applications and Broader Significance of 2,3 Dihydroxy 4 Oxopentanoic Acid

Environmental Atmospheric Chemistry Research

2,3-Dihydroxy-4-oxopentanoic acid, often abbreviated as DHOPA, is a significant compound in the study of air quality and atmospheric processes. It serves as a molecular fingerprint, helping researchers to identify and quantify the impact of human activities on the composition of the atmosphere.

This compound is widely recognized as a molecular tracer for secondary organic aerosols (SOA) formed from the atmospheric oxidation of aromatic volatile organic compounds (VOCs). nih.govresearchgate.net These aromatic VOCs are major anthropogenic precursors of SOA, with some estimates suggesting that 50-70% of SOA in urban atmospheres originates from benzene (B151609) and its derivatives. researchgate.net

DHOPA is specifically proposed as a tracer for ASOA due to its source specificity, its tendency to be found predominantly in the particle phase of aerosols, and its reliable detectability in fine particulate matter (PM₂.₅). nih.govuiowa.edu Its presence in ambient air samples allows scientists to use a "SOA-tracer method" to estimate the contribution of specific anthropogenic precursors, like toluene (B28343), to the total SOA concentration. bham.ac.uk This method relies on laboratory-determined mass fractions of the tracer compound within the SOA generated from a known precursor. nih.govbham.ac.uk The correlation of DHOPA with other ASOA tracers, such as phthalic acid and 4-methylphthalic acid, further strengthens its role in source apportionment studies. uiowa.edu

DHOPA is an aromatic ring-opening product formed during the photooxidation of monoaromatic VOCs. nih.gov Extensive laboratory chamber studies have confirmed its formation from several precursors, most notably toluene and xylenes, under simulated atmospheric conditions. researchgate.netbham.ac.uk

Smog chamber experiments have demonstrated that DHOPA is a common product from the oxidation of various monoaromatic VOCs, including toluene, both in the presence and absence of nitrogen oxides (NOx). nih.gov While it has been historically considered a key tracer for toluene-derived SOA, research shows it is also formed from the photooxidation of m-xylene (B151644) with a similar relative yield, indicating it should not be viewed as a tracer solely for toluene. researchgate.netbham.ac.uk Modeling studies suggest that in urban environments, a significant portion of DHOPA originates from these more reactive aromatics, with one study attributing about two-thirds of its formation to less-reactive species like toluene and one-third to more-reactive species like xylenes. nih.gov

The formation mechanism is linked to the oxidation of the aromatic ring. One proposed pathway involves the formation of glyoxal (B1671930) and methyl glyoxal as major ring-cleavage products. bham.ac.ukmdpi.com

Table 1: Research Findings on the Formation of this compound from Aromatic VOCs

| Precursor VOC | Condition | Key Finding | Reference(s) |

| Toluene | Photooxidation with NOx | Organic carbon mass fraction (f_soc) of DHOPA is approximately 0.0070-0.0079. | nih.gov |

| Toluene | Photooxidation (High-NOx) | Higher SOA yield compared to low-NOx conditions. | bham.ac.uk |

| Monoaromatic VOCs | Photooxidation | DHOPA is a common ring-opening product. | nih.gov |

| m-Xylene | Photooxidation | Forms DHOPA with a relative yield similar to that of toluene. | bham.ac.uk |

| Lumped Aromatics | Chemical Transport Model | ~67% of DHOPA from less-reactive aromatics (e.g., toluene); ~33% from more-reactive aromatics (e.g., xylenes). | nih.gov |

The phase state of a compound in the atmosphere—whether it exists as a gas or is part of a particle—is critical to its transport, lifetime, and impact. Studies and models consistently show that this compound predominantly partitions to the particle phase. nih.govuiowa.edu

Field measurements in Iowa City, IA, USA, detected the compound only in the particle phase, indicating a particle-phase fraction (Fp) of 1. uiowa.edu This strong partitioning behavior is a key characteristic that makes it a suitable tracer for ASOA, as it remains with the aerosol particles where it can be collected and measured. nih.gov However, atmospheric models indicate that its partitioning can be complex. While modeled DHOPA is mainly in the particle phase under typical ambient organic aerosol (OA) loadings, it could exhibit significant partitioning into the gas phase if its vapor pressure is higher than commonly estimated. nih.gov The modeled mass ratio of DHOPA to total aromatic SOA (f_SOA) shows a strong dependence on the total OA loading when only considering semi-volatile products, but this dependence weakens when non-volatile products are also included. nih.gov

The concentration of this compound in the atmosphere varies significantly depending on location, time of day, and the influence of local versus regional pollution sources.

Field campaigns have quantified its presence in various environments. In a study in Iowa City, a site with mixed urban and rural influences, DHOPA was consistently measured at low concentrations, averaging 0.3 ng m⁻³. uiowa.edu In urban Shanghai, a chemical transport model was successfully used to simulate its regional distribution, with modeled concentrations agreeing well with field measurements. nih.gov In contrast, a study in Hong Kong reported that DHOPA was undetectable, likely due to its extremely low trace levels in that specific atmospheric environment. copernicus.org

Diurnal patterns have also been observed. In one urban study, the concentration of DHOPA was found to be about twice as high during the day (average 0.84 ng/m³) compared to at night (average 0.37 ng/m³), which is consistent with its formation via photochemical reactions driven by sunlight. researchgate.net

Table 2: Measured Ambient Concentrations of this compound

| Location | Type | Average Concentration | Notes | Reference(s) |

| Iowa City, IA, USA | Mixed Urban/Rural | 0.3 ng m⁻³ | Detected only in the particle phase. | uiowa.edu |

| Urban Site | Urban | Day: 0.84 ng m⁻³ Night: 0.37 ng m⁻³ | Higher daytime concentration suggests photochemical production. | researchgate.net |

| Hong Kong | Urban | Undetectable | Concentration was below the detection limit of the instrument. | copernicus.org |

| Shanghai, China | Urban | Modeled | Concentrations were successfully simulated with a regional air quality model. | nih.gov |

Role in Chemical Biology and Pharmaceutical Research

While the primary research focus for this compound has been atmospheric science, its molecular structure suggests potential utility in other fields.

The molecule this compound possesses chiral centers, meaning it can exist in different stereoisomeric forms (e.g., (2R,3R), (2S,3S), etc.). nih.gov Molecules with defined stereochemistry are highly valuable in pharmaceutical and chemical synthesis, where they are often used as "chiral building blocks" to construct more complex, biologically active molecules in a stereoselective manner.

However, a comprehensive review of scientific literature indicates that while the concept of using chiral molecules as building blocks is well-established, specific examples or detailed studies on the application of this compound for this purpose are not prominently documented. Its primary identification and synthesis have been in the context of atmospheric chemistry research rather than as a starting material for asymmetric synthesis in chemical biology or pharmaceutical development.

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

This compound is classified as a chemical intermediate, suggesting its potential role as a building block in the synthesis of more complex molecules. clearsynth.com While specific, large-scale applications in the synthesis of particular pharmaceutical drugs are not widely detailed in current literature, its structural features are common in various bioactive natural products. The dihydroxy carboxylic acid motif is present in a range of biologically significant molecules. researchgate.net Research into similar chiral 2,4-dihydroxycarboxylic acid derivatives has shown their utility in creating enantiomerically enriched compounds, including precursors for GABAB receptor agonists and monoamine oxidase (MAO) inhibitors. researchgate.net

The broader family of 2-keto acids, to which this compound belongs, serves as crucial metabolic intermediates in pathways engineered for the production of advanced biofuels and other valuable chemicals. researchgate.net For instance, intermediates in the 2-keto acid pathway are starting points for synthesizing longer-chain alcohols like isobutanol and 3-methyl-1-pentanol. researchgate.netdiva-portal.org The potential of related compounds, such as 2-keto-3-deoxy-galactonate (KDGal), is also being explored for industrial applications, given that its derivatives include biologically important molecules like pyruvate (B1213749) and glyceraldehyde. nih.gov The limited commercial availability of similar complex intermediates, like 2,3-dihydroxyisovalerate, has been noted as a barrier to their wider application, underscoring the potential value of efficient production methods for such compounds. ucl.ac.uk

Studies on Metabolic Engineering for Bioproduction

Significant research has focused on the bioproduction of this compound, primarily in the form of its stereoisomer 2-keto-3-deoxy-D-xylonate (KDX), through the metabolic engineering of microorganisms. This interest stems from its position as a key intermediate in engineered pathways that convert renewable lignocellulosic sugars, particularly D-xylose, into value-added chemicals. researchgate.netmdpi.com

The primary route for producing KDX is the non-phosphorylative oxidative D-xylose pathway. nih.gov In this pathway, D-xylose is first oxidized to D-xylonate, which is then dehydrated to form KDX. researchgate.netaalto.fi This pathway is advantageous as it involves fewer enzymatic steps and has simpler metabolic regulation compared to other pentose (B10789219) utilization pathways. researchgate.net

At the point of its formation, KDX is a critical metabolic branch point. researchgate.netnih.gov It can be channeled into two main catabolic routes:

The Dahms Pathway : An aldolase (B8822740) cleaves KDX into pyruvate and glycolaldehyde (B1209225), which can be further converted into products like ethylene (B1197577) glycol. researchgate.netnih.gov

The Weimberg Pathway : KDX undergoes further dehydration and oxidation to yield α-ketoglutarate, a central metabolite in the TCA cycle. nih.gov

Researchers have successfully engineered several microorganisms to utilize these pathways for chemical production. A primary strategy involves expressing heterologous enzymes, such as D-xylose dehydrogenase (converts xylose to xylonate) and D-xylonate dehydratase (converts xylonate to KDX), in robust industrial hosts like Saccharomyces cerevisiae (baker's yeast) and Zymomonas mobilis. researchgate.netmdpi.com

Key research findings in the metabolic engineering for KDX and related precursors include:

Enhancing Enzyme Activity : In S. cerevisiae, studies have shown that activating the bottleneck enzyme, D-xylonate dehydratase (which requires an iron-sulfur cluster), through iron metabolism engineering can significantly improve xylose utilization and the production of downstream chemicals. researchgate.net

Strain Optimization : Deleting competing pathways, such as the one leading to xylitol (B92547) production by knocking out the GRE3 gene in S. cerevisiae, has been shown to increase the yield of D-xylonate. aalto.fi

High-Titer Production : An industrial strain of S. cerevisiae was engineered to produce 43 g/L of D-xylonate from 49 g/L of D-xylose. aalto.fi Similarly, an engineered Zymomonas mobilis strain achieved a xylonic acid titer of 51.9 ± 0.1 g/L with a maximum yield of 1.10 g/g from xylose under optimized fermentation conditions. mdpi.com

Enzyme Discovery : Identifying novel and more efficient enzymes, such as a xylonate dehydratase from Herbaspirillum seropedicae (xylD-HL), led to a 30% higher production of ethylene glycol (a downstream product of KDX) in Komagataella phaffii compared to previously used enzymes. researchgate.net

These studies demonstrate the feasibility of using metabolically engineered microbes as sustainable cell factories for producing 2-keto-3-deoxyxylonic acid and its derivatives from renewable feedstocks.

Table 1: Examples of Metabolic Engineering for D-Xylonate and KDX-derived Chemical Production

Future Research Directions and Unresolved Scientific Questions

Deeper Elucidation of Novel Biosynthetic and Catabolic Pathways

Currently, the known origins of 2,3-dihydroxy-4-oxopentanoic acid are primarily from the atmospheric oxidation of aromatic hydrocarbons like toluene (B28343) and m-xylene (B151644). researchgate.net While its role as a tracer for anthropogenic SOA is established, the complete picture of its formation and breakdown in various environments remains incomplete. researchgate.netnih.gov Future research should focus on identifying and characterizing potential novel biosynthetic and catabolic pathways in microorganisms or plants. Investigating whether this compound or its precursors are part of unrecognized metabolic networks could reveal new biological sources and sinks.

Development of Highly Efficient and Sustainable Synthetic Methodologies

The current synthesis of this compound is largely for research purposes, focusing on its role as an atmospheric tracer. The development of highly efficient and sustainable synthetic methodologies is crucial for producing larger quantities for toxicological studies and for the development of analytical standards. Green chemistry approaches, minimizing hazardous substances and maximizing resource efficiency, should be prioritized. researchgate.net Exploring biocatalytic or chemoenzymatic routes could offer more environmentally friendly alternatives to traditional organic synthesis.

Refinement of Atmospheric Transport and Transformation Models for SOA Tracers

This compound is a valuable tracer for secondary organic aerosols derived from anthropogenic sources. researchgate.net However, the accuracy of atmospheric models relies on a precise understanding of its formation, transport, and degradation. nih.gov Research is needed to refine these models by incorporating more detailed data on the gas-particle partitioning, photochemical aging, and long-range transport of this and other related tracers. copernicus.org Studies have shown that factors like the presence of other pollutants (e.g., NOx) and atmospheric conditions can influence its yield and persistence. researchgate.netnih.gov

Table 1: Atmospheric Abundance of this compound

| Location | Average Concentration (ng/m³) | Key Findings | Reference |

| Iowa City, IA, USA | 0.3 | Detected only in the particle phase, suggesting low volatility. copernicus.org | copernicus.org |

| Hong Kong | < 1 | Often undetectable or at very low concentrations. copernicus.org | copernicus.org |

| Rural Guangzhou, China | Varies seasonally | Elevated levels observed in autumn and winter, linked to regional air pollution. nih.gov | nih.gov |

| Shanghai, China | Varies with pollution episodes | Increases during local pollution events, indicating its origin from vehicle emissions. copernicus.org | copernicus.org |

Biotechnological Systems Optimization for Enhanced Production

While no natural high-yield production of this compound is known, the principles of metabolic engineering could be applied to develop microbial systems for its synthesis. nih.gov This would involve designing and constructing synthetic metabolic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov Such research could lead to the sustainable production of this and other valuable organic acids from renewable feedstocks. nih.gov Challenges include identifying suitable enzymes, optimizing metabolic fluxes, and increasing product tolerance in the host organism.

Investigation of Ecological and Inter-Species Biochemical Roles

The ecological and biochemical roles of this compound are largely unknown. Its presence in the atmosphere suggests it could be deposited into various ecosystems, but its impact on soil and aquatic life has not been studied. Research should investigate its potential as a signaling molecule, a carbon source for microorganisms, or its involvement in other inter-species interactions. Understanding these roles is crucial for a complete assessment of its environmental significance.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 2,3-dihydroxy-4-oxopentanoic acid in atmospheric aerosol samples?

Answer:

The compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) with derivatization. Trimethylsilylation (e.g., using BSTFA or MSTFA) is employed to enhance volatility and detectability. Selected ion monitoring (SIM) of characteristic ions (e.g., m/z 292, 333, and 349 for trimethylsilylated derivatives) improves sensitivity and reduces noise . Quantification often relies on surrogate standards (e.g., ketopinic acid) due to the lack of commercially available reference materials, assuming a unity response factor relative to the surrogate . Detection limits range from 6–30 ng cm⁻², depending on extraction efficiency and instrument calibration .

Basic: What is the role of this compound as a tracer in atmospheric studies?

Answer:

This compound is a well-established tracer for secondary organic aerosol (SOA) derived from toluene and other monoaromatic hydrocarbons. It forms via gas-phase oxidation of toluene by hydroxyl radicals (OH), followed by partitioning into the aerosol phase . Its ambient concentrations correlate with anthropogenic SOA contributions, particularly in urban and industrial regions, making it critical for source apportionment models .

Advanced: How can researchers address quantification uncertainties when this compound standards are unavailable?

Answer:

Key strategies include:

- Surrogate Standardization : Use structurally similar compounds (e.g., ketopinic acid) with adjusted response factors based on functional group equivalency .

- Isotopic Labeling : Spiking with ¹³C-labeled analogs (if available) to correct for matrix effects during extraction and analysis .

- Interference Mitigation : Monitor co-eluting compounds (e.g., phthalic anhydride) via chromatographic separation or selective ion exclusion .

- Chamber-Based Calibration : Generate SOA in controlled smog chamber experiments to derive tracer-specific yields for extrapolation to ambient data .

Advanced: How does gas-particle partitioning behavior influence the interpretation of this compound data?

Answer:

The compound is predominantly particle-phase (Fₚ ≈ 1) under typical ambient conditions, but its partitioning can vary with temperature, humidity, and aerosol acidity. Studies using denuder-filter systems have confirmed minimal gas-phase interference, ensuring robust quantification in PM₂.₅ . However, semi-volatile analogs (e.g., phthalic acid) may require corrections for gas-phase losses, complicating multi-tracer analyses .

Advanced: What experimental designs are optimal for validating this compound as a source-specific tracer?

Answer:

- Smog Chamber Experiments : Expose toluene to OH radicals under varying NOₓ and VOC regimes to quantify tracer yields and assess photochemical aging effects .

- Field Campaigns : Concurrently measure toluene emissions, OH concentrations, and SOA tracers across seasons to establish source-receptor relationships .

- Correlative Analysis : Pair this compound data with primary markers (e.g., levoglucosan for biomass burning) and secondary markers (e.g., nitroaromatics) to resolve mixed sources .

Advanced: How do seasonal and geographic variations affect the oxidative potential of aerosols containing this compound?

Answer:

Higher summer concentrations of this compound correlate with elevated oxidative potential (OP) in PM₂.₅, likely due to enhanced photochemical production of reactive oxygen species (ROS) during oxidation . In regions like Tokyo, OP increases by 20–40% in summer, linked to anthropogenic SOA contributions . Geographic disparities (e.g., Beijing vs. rural Japan) reflect differences in precursor emissions and atmospheric aging processes .

Advanced: What contradictions exist in using this compound for fossil vs. non-fossil SOC apportionment?

Answer:

While radiocarbon (¹⁴C) analysis associates this tracer with fossil-derived SOC (correlation with WSOCf: r = 0.95), its formation pathway may include non-fossil precursors (e.g., biomass-burning toluene) . Discrepancies arise in regions with mixed sources, necessitating multi-tracer approaches (e.g., combining with ¹⁴C data and levoglucosan) to disentangle contributions .

Advanced: How can researchers resolve data inconsistencies between this compound and other aromatic SOA tracers?

Answer:

- Matrix Effects : Validate extraction protocols (e.g., water vs. organic solvents) to recover polar and non-polar tracers equally .

- Chromatographic Optimization : Use high-resolution GC columns or LC-MS/MS to separate co-eluting species like 4-methylphthalic acid .

- Statistical Reconciliation : Apply positive matrix factorization (PMF) to identify tracer clusters with shared sources, reducing cross-correlation noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.